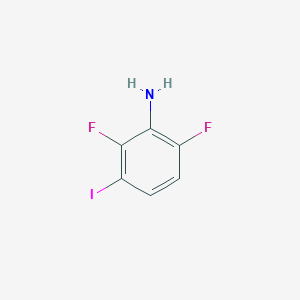
2,6-Difluoro-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-iodoaniline is an aromatic compound that belongs to the class of halogenated anilines It is characterized by the presence of two fluorine atoms and one iodine atom attached to the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 2,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite in the presence of an acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2,6-Difluoro-3-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-3-iodoaniline depends on its specific application. In chemical reactions, the presence of halogen atoms influences the reactivity and selectivity of the compound. The fluorine atoms can enhance the stability of intermediates, while the iodine atom can act as a leaving group in substitution reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoroaniline: Lacks the iodine atom, resulting in different reactivity and applications.
3-Iodoaniline:
2,6-Dichloro-3-iodoaniline: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and reactivity.
Uniqueness
2,6-Difluoro-3-iodoaniline is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions in various chemical and biological systems.
Propriétés
Formule moléculaire |
C6H4F2IN |
|---|---|
Poids moléculaire |
255.00 g/mol |
Nom IUPAC |
2,6-difluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
Clé InChI |
ZMNYJCJSTWVHEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)N)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


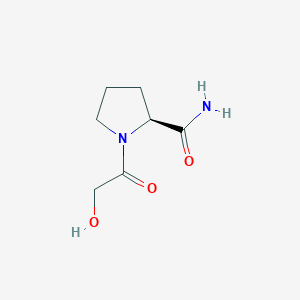
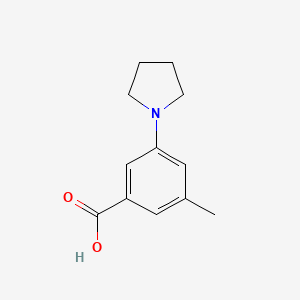
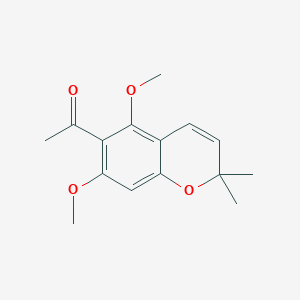
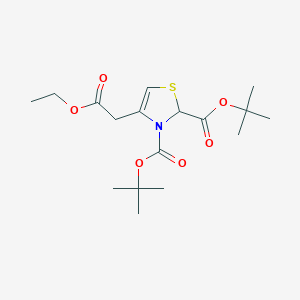
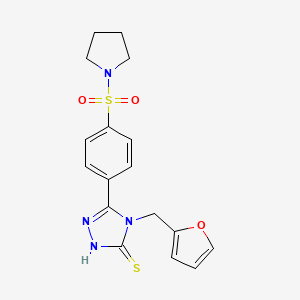
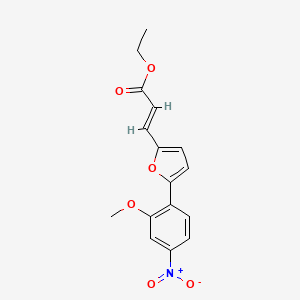
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)

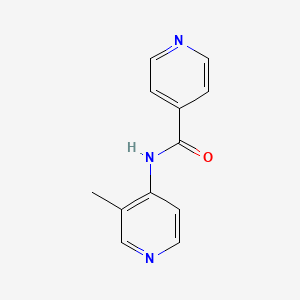
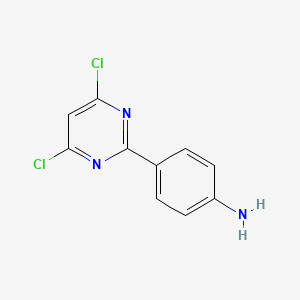
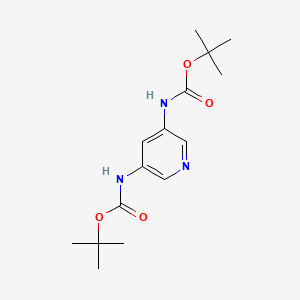
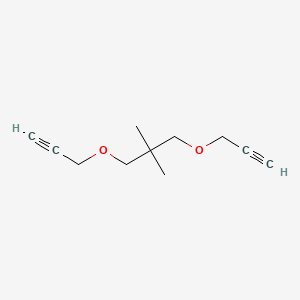
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
